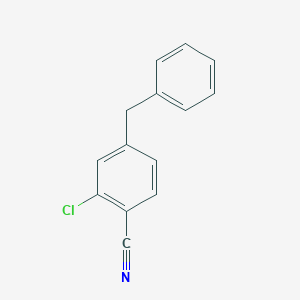

4-Benzyl-2-chlorobenzonitrile

Overview

Description

4-Benzyl-2-chlorobenzonitrile is a chemical compound with the molecular formula C14H10ClN. It is a derivative of benzonitrile, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of 2-chlorobenzonitrile, a related compound, has been achieved through the ammoxidation of 2-chlorotoluene . This process involves the use of V2O5/Al2O3 catalysts, which were prepared by a wet impregnation method . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD to identify the molecular structural changes .Scientific Research Applications

Applications in Photocatalytic Processes

Photocatalytic Oxidation of Benzyl Alcohol Derivatives : A study conducted by Higashimoto et al. (2009) revealed that 4-Benzyl-2-chlorobenzonitrile and its derivatives could undergo photocatalytic oxidation into corresponding aldehydes with high conversion and selectivity on a TiO2 photocatalyst under an O2 atmosphere. This process was noted to be effective under both UV-light and visible light irradiation, emphasizing the compound's role in photocatalytic applications (Higashimoto et al., 2009).

Role in Synthesis and Chemical Reactions

Synthesis of Organic Compounds : Research has shown that this compound can be involved in various synthesis processes. For instance, Derridj et al. (2008) demonstrated that aryl bromides and chlorides could undergo coupling via C–H bond activation/functionalization reaction with oxazole or benzoxazole in the presence of a palladium–diphosphine catalyst, where compounds like 4-chlorobenzonitrile were successfully used (Derridj et al., 2008).

Synthesis of Pyrrolo[3,2-l]acridinones : Rozhkova et al. (2017) utilized a reaction involving methoxybenzenes or phenols with isobutyric aldehyde and 2-amino-4-chlorobenzonitriles for the preparation of new pyrrolo[3,2-l]acridinone derivatives, showcasing the compound's importance in the synthesis of heterocyclic compounds (Rozhkova et al., 2017).

Thermodynamic and Physical Properties

Thermodynamic Study of Chlorobenzonitrile Isomers : A detailed thermodynamic study conducted by Rocha et al. (2014) investigated the relationships among structural and thermodynamic properties of 2-, 3-, and 4-chlorobenzonitrile isomers. This study provided insights into the intermolecular interactions, polymorphism, pseudosymmetry, and the chloro···cyano interaction within these compounds, offering valuable information on their thermodynamic behavior (Rocha et al., 2014).

Mechanism of Action

Target of Action

It is known that benzonitrile derivatives, such as 4-benzyl-2-chlorobenzonitrile, often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. It is known that benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation

Biochemical Pathways

It is known that benzonitrile derivatives can influence various biochemical pathways depending on their specific structure and the targets they interact with .

Result of Action

It is known that benzonitrile derivatives can have various effects at the molecular and cellular level depending on their specific structure and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name |

4-benzyl-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYYTBLAMFPDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

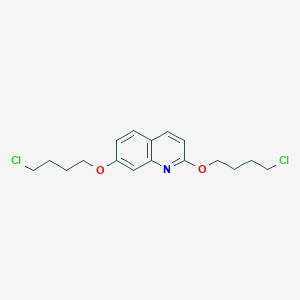

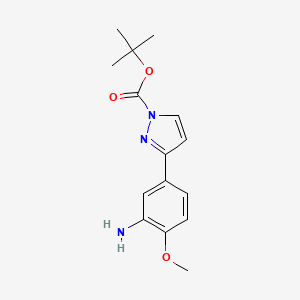

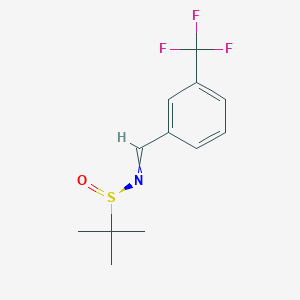

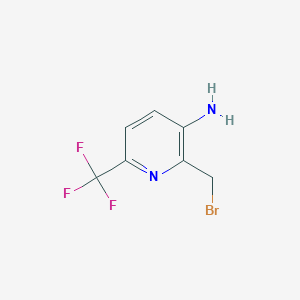

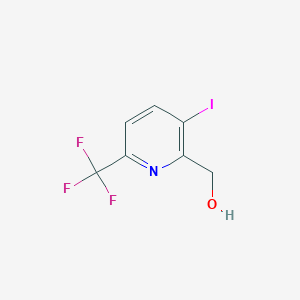

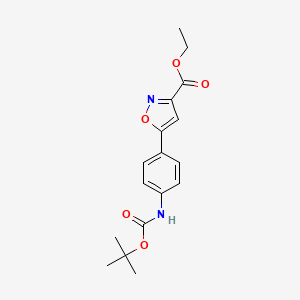

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)

![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)

![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)